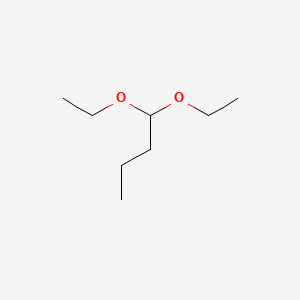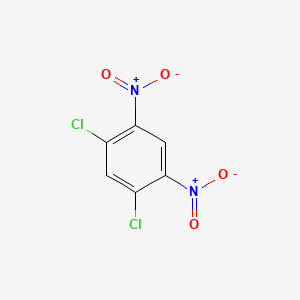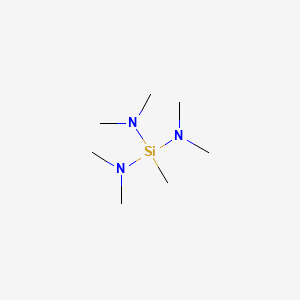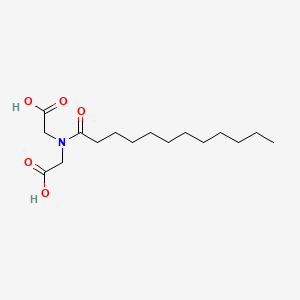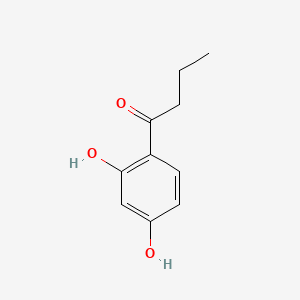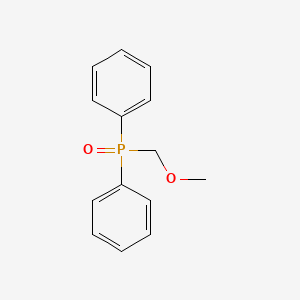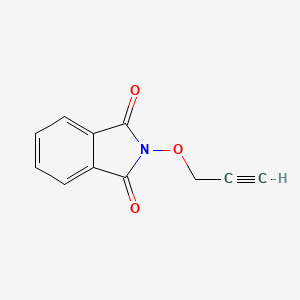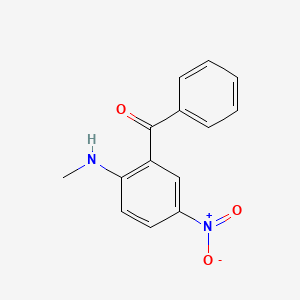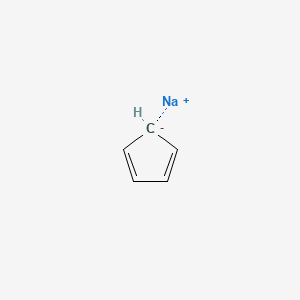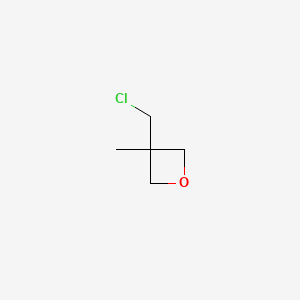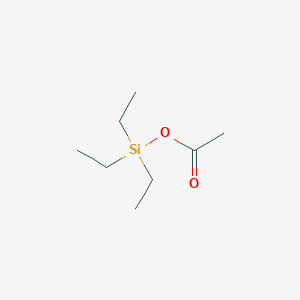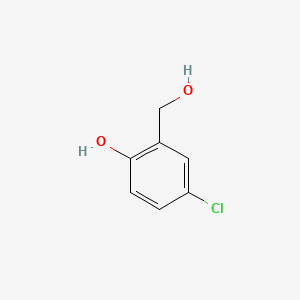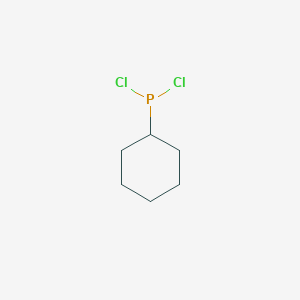
Cyclohexyldichlorophosphine
Vue d'ensemble
Description
Cyclohexyldichlorophosphine is a chemical compound with the empirical formula C6H11Cl2P . It is also known by other names such as Cyclohexylphosphonous dichloride, Cyclohexylphosphorus dichloride, and Dichlorocyclohexylphosphin .
Molecular Structure Analysis
The molecular weight of Cyclohexyldichlorophosphine is 185.03 . The SMILES string representation of its structure is ClP(Cl)C1CCCCC1 .
Chemical Reactions Analysis
Cyclohexyldichlorophosphine is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Physical And Chemical Properties Analysis
Cyclohexyldichlorophosphine is a liquid at room temperature . It has a refractive index of n20/D 1.528 and a density of 1.204 g/mL at 25 °C .
Applications De Recherche Scientifique
Preparation and Reactivity in Organic Synthesis
Cyclohexyldichlorophosphine has been utilized in the preparation of diazaphospholine compounds, with a study showing its reactivity in creating 1,2,3-diazaphospholines derivatives when reacted with cyclohexanone phenylhydrazone. These derivatives were characterized using various spectroscopic methods, highlighting its utility in organic synthesis (Alaghaz & Gumaa, 2006).
Catalytic Applications
Cyclohexyldichlorophosphine has been applied as a catalyst in annulation reactions. One such example is its use in the phosphine-catalyzed [3+3] annulation of tert-butyl allylic carbonates and alkylidenemalononitriles, leading to the formation of cyclohexenes. The study emphasizes the importance of solvent choice in the reaction's success (Zheng & Lu, 2009).
Synthesis of Chiral Phosphine Ligands
Research has also explored the synthesis of optically pure cyclohexyl phosphine-boranes using cyclohexyldichlorophosphine. These secondary phosphine-boranes were found to react readily with various electrophiles, leading to the creation of new chiral phosphine ligands, which are valuable in asymmetric synthesis (Imamoto et al., 1993).
Pharmaceutical and Biomedical Research
In the realm of pharmaceutical and biomedical research, cyclohexyldichlorophosphine-related compounds have been investigated for their potential antitumor activity. For example, bisphosphines and their gold(I) coordination complexes, related to cyclohexyldichlorophosphine, have shown activity in various tumor models, indicating potential applications in cancer therapy (Mirabelli et al., 1987).
Applications in Molecular Biology
In molecular biology, compounds like cycloheximide, which is structurally related to cyclohexyldichlorophosphine, have been used to study the mechanisms of protein synthesis and its inhibition. This has provided valuable insights into cellular processes and the development of various therapeutic strategies (Cummins & Rusch, 1966).
Safety And Hazards
Cyclohexyldichlorophosphine is classified as a dangerous good for transport and may be subject to additional shipping charges . It is combustible and causes severe skin burns and eye damage . Precautions should be taken to avoid inhalation of vapor or mist and to prevent the build-up of electrostatic charge .
Propriétés
IUPAC Name |
dichloro(cyclohexyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl2P/c7-9(8)6-4-2-1-3-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEQIIGWDHUZJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339694 | |
| Record name | Cyclohexyldichlorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyldichlorophosphine | |
CAS RN |
2844-89-5 | |
| Record name | Cyclohexyldichlorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyldichlorophosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

